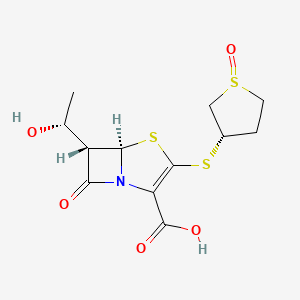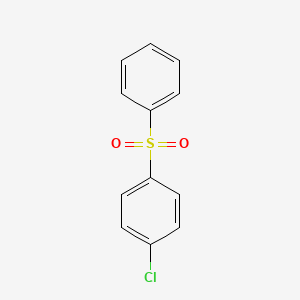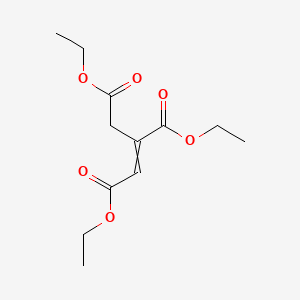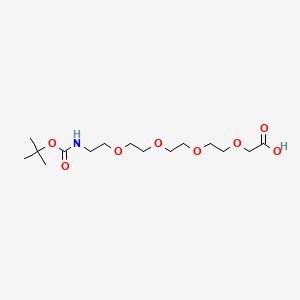
2,2-二甲基-4-氧代-3,8,11,14,17-五氧杂-5-氮杂十九烷-19-酸
描述
This compound, also known as Boc-NH-PEG4-CH2COOH, is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a Boc-protected amino group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .
Molecular Structure Analysis
The molecular formula of this compound is C15H29NO8 . It has a molecular weight of 351.39 g/mol . The structure is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 16 . The exact mass is 351.18931688 g/mol . The topological polar surface area is 113 Ų .科学研究应用
Antibody-Drug Conjugates (ADCs)
Boc-NH-PEG4-CH2COOH: is utilized as a cleavable linker in the synthesis of ADCs. ADCs are complex pharmaceuticals designed to target and kill cancer cells while sparing healthy cells. The linker connects an antibody specific to a cancer marker with a cytotoxic drug. The cleavable aspect of this linker allows for the release of the drug within the cancer cell, enhancing the therapeutic efficacy while minimizing systemic toxicity .
Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a PEG-based PROTAC linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker improves solubility and bioavailability, which is crucial for the PROTAC’s ability to permeate cells and trigger the protein degradation pathway .
Drug Solubility Enhancement
The hydrophilic PEG chain in Boc-NH-PEG4-CH2COOH is instrumental in enhancing the solubility of hydrophobic drugs. By attaching this PEGylated linker to poorly soluble pharmaceutical compounds, researchers can improve their solubility in biological fluids, which is a significant step in drug formulation and delivery .
Bioconjugation
Boc-NH-PEG4-CH2COOH: is used in bioconjugation techniques where it acts as a bridge between small molecules and biomolecules or between different biomolecules. This application is essential in the development of biosensors, diagnostic tools, and targeted therapeutics, where the conjugation process must be precise and stable .
Synthesis of Small Molecule Conjugates
In medicinal chemistry, Boc-NH-PEG4-CH2COOH is a building block for the synthesis of small molecule conjugates. These conjugates can be used as tool compounds in chemical biology research to study biological processes or as potential therapeutic agents with enhanced properties compared to the parent small molecule .
Chemical Biology and Medicinal Chemistry
As a versatile linker, Boc-NH-PEG4-CH2COOH is employed in the synthesis of various tool compounds for chemical biology and medicinal chemistry. These compounds are designed to modulate biological targets, study disease pathways, and potentially lead to the development of new drugs .
Targeted Protein Degradation
The compound’s application extends to the field of targeted protein degradation, where it is used to construct heterobifunctional molecules that can selectively degrade disease-causing proteins within cells. This approach is gaining traction as a novel therapeutic strategy for treating a wide range of diseases .
Research and Development Tools
In the R&D sector, Boc-NH-PEG4-CH2COOH is used to create a variety of research tools. These include specialized reagents for protein labeling, cross-linking agents for studying protein-protein interactions, and components for developing assays that can screen for biological activity or drug efficacy .
作用机制
Target of Action
Boc-NH-PEG4-ch2cooh is primarily used as a linker in the synthesis of two types of bioconjugates: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the molecules it is designed to link together. In the case of ADCs, these targets are typically an antibody and a cytotoxic drug . For PROTACs, the targets are a ligand for an E3 ubiquitin ligase and a ligand for the protein targeted for degradation .
Mode of Action
This allows the linked molecules to function together as a single unit. For example, in an ADC, the antibody can bind to a specific antigen on a cancer cell, delivering the cytotoxic drug directly to the cancer cell .
Biochemical Pathways
The biochemical pathways affected by Boc-NH-PEG4-ch2cooh depend on the molecules it is linking together. In the case of ADCs, the pathways are those associated with the antigen targeted by the antibody and the mechanism of action of the cytotoxic drug . For PROTACs, the pathways are those associated with the protein targeted for degradation .
Pharmacokinetics
The pharmacokinetics of Boc-NH-PEG4-ch2cooh are largely determined by the molecules it is linked to. As a PEG-based linker, it can increase the solubility and stability of the linked molecules . This can enhance the bioavailability of the linked drug in the case of ADCs .
Result of Action
The result of Boc-NH-PEG4-ch2cooh’s action is the formation of a bioconjugate that combines the properties of the linked molecules . For example, an ADC can deliver a cytotoxic drug specifically to cancer cells, reducing side effects on healthy cells . A PROTAC can induce the degradation of a specific protein, potentially altering the course of a disease .
Action Environment
The action of Boc-NH-PEG4-ch2cooh can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of other molecules can influence the efficiency of the linking process .
属性
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYENBXRNPSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)

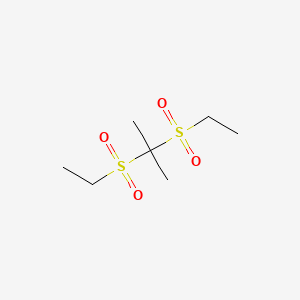

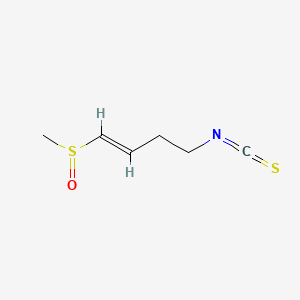
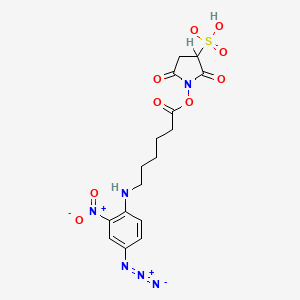
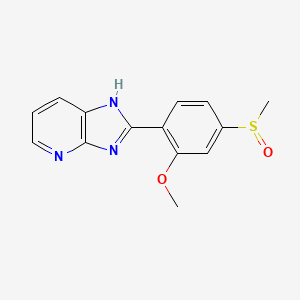
![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
